(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone
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Overview
Description
The compound (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone is a complex organic molecule that features a pyridine ring substituted with a methylthio group and a pyrimidine ring attached to an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Intermediate: The initial step involves the introduction of a methylthio group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a methylthiol reagent.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving a suitable amine and an electrophilic carbon source.
Coupling with Pyrimidine: The final step involves coupling the pyridine-azetidine intermediate with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine and pyrimidine rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine and pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A cyclin-dependent kinase inhibitor used in cancer therapy.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone: is unique due to its combination of a pyridine ring with a methylthio group and a pyrimidine ring attached to an azetidine moiety. This unique structure provides distinct chemical properties and potential biological activities that are not found in similar compounds.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-21-13-11(3-2-5-16-13)14(20)19-7-10(8-19)18-12-4-6-15-9-17-12/h2-6,9-10H,7-8H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVZDPJKTVKLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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